2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid
Description
Properties
IUPAC Name |
3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10(8-4-5-8)9-6-7-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSPHBNIYAYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropyl Group Installation
Approach 1: Alkylation with Cyclopropyl Halides
Cyclopropyl groups can be introduced via nucleophilic substitution or organometallic coupling:
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Substrate : A dihalide (e.g., 3,3-dibromopropanoic acid) reacts with cyclopropyl magnesium bromide (Grignard reagent) to form 3,3-dicyclopropylpropanoic acid.
-
Conditions : Dry THF, −78°C to room temperature, followed by acid quench.
Approach 2: Simmons-Smith Cyclopropanation
Cyclopropane rings may form via zinc-mediated carbene transfer:
Boc Protection
The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride):
Carboxylic Acid Preservation
The carboxylic acid group is retained through:
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Avoiding Decarboxylation : Neutral or mildly acidic conditions during cyclopropanation.
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Post-Synthesis Protection/Deprotection : Optional esterification (e.g., methyl or ethyl ester) for stability, followed by hydrolysis.
Hypothetical Synthesis Protocol
Critical Challenges and Solutions
Regioselectivity in Cyclopropanation
Issue : Controlling the position of cyclopropyl groups on the central carbon.
Solution : Use symmetrical dihalides (e.g., 3,3-dibromopropanoic acid) to ensure equivalent substitution.
Boc Group Stability
Issue : Boc deprotection under acidic conditions during cyclopropanation.
Solution : Perform Boc protection after cyclopropanation and carboxylic acid stabilization.
Stereochemical Purity
Comparative Analysis of Reagents and Conditions
Industrial and Academic Applications
This compound serves as a precursor in:
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropyl groups or the Boc-protected amino group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of free amines after Boc deprotection.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid involves the selective protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The Boc-protected amino acid family includes derivatives with varying substituents at the β-carbon. Key analogs are compared below:
Table 1: Structural and Physicochemical Properties
*Inferred molecular formula based on substituents and naming conventions.
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (CAS No. 2548967-22-0) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol
- Appearance : Solid, white to off-white color
- Storage Conditions : Sealed in dry conditions at room temperature
The biological activity of this compound has been linked to several mechanisms, including:
-
Anti-infective Properties : The compound exhibits activity against various pathogens, including bacteria and viruses. It has been studied for its effects on:
- Antibiotic resistance mechanisms
- Viral replication inhibition (e.g., HIV, HCV)
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Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis through:
- Modulation of key signaling pathways (e.g., MAPK/ERK, JAK/STAT)
- Inducing DNA damage response mechanisms
- Neuronal Signaling : The compound may interact with neuronal pathways, impacting neurotransmitter release and synaptic plasticity.
- Epigenetic Modulation : There is emerging evidence that suggests its role in epigenetic regulation through inhibition of histone deacetylases (HDACs) and other epigenetic enzymes.
Anti-infective Activity
A study demonstrated the efficacy of this compound against various strains of bacteria and viruses. The results indicated significant inhibition of bacterial growth and viral replication compared to control groups.
Cell Cycle and Apoptosis
In vitro studies highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.
| Cell Line | Apoptosis Induction (%) | Mechanism |
|---|---|---|
| HeLa | 40% | Caspase activation |
| MCF-7 | 55% | DNA damage response |
| A549 | 50% | Mitochondrial pathway |
Neuronal Effects
Research focusing on neuronal signaling revealed that the compound influences neurotransmitter release, particularly enhancing the release of serotonin and dopamine in neuronal cultures.
Q & A
Q. How can researchers optimize the synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid to achieve high purity and yield?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for cyclopropane ring formation and Boc-protection efficiency. Monitor intermediates via HPLC (High-Performance Liquid Chromatography) with UV detection to track purity, and employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the final product .
Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound?
- Methodological Answer : Combine Chiral HPLC with a polysaccharide-based column to resolve enantiomers. Validate results using NMR (Nuclear Overhauser Effect Spectroscopy, NOESY) to confirm spatial arrangements of the dicyclopropyl and Boc-protected amine groups. Compare experimental optical rotation values with computational predictions (e.g., Density Functional Theory, DFT) to verify configuration .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal Stability : Use Thermogravimetric Analysis (TGA) to monitor decomposition at 25–150°C.
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS (Liquid Chromatography-Mass Spectrometry).
- Light Sensitivity : Expose to UV/visible light and track changes via UV-Vis spectroscopy .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from aggregation states or impurity profiles . Implement:
- Dynamic Light Scattering (DLS) to detect aggregates in aqueous solutions.
- High-Resolution Mass Spectrometry (HRMS) to identify trace impurities affecting biological assays.
- Dose-Response Repetition across multiple cell lines (e.g., HEK293 vs. HeLa) to validate target specificity .
Q. How can computational modeling predict reactivity trends for modifying the dicyclopropyl moiety?
- Methodological Answer : Apply Quantum Mechanical/Molecular Mechanics (QM/MM) simulations to model steric and electronic effects of cyclopropane substituents. Use Reaction Path Search Algorithms (e.g., GRRM17) to predict feasible pathways for ring-opening or functionalization. Validate predictions with kinetic isotope effects (KIE) experiments .
Q. What experimental designs mitigate challenges in stereoselective synthesis of the dicyclopropyl core?
- Methodological Answer :
- Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Rh, Pd) to control cyclopropanation stereochemistry.
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.
- Microreactor Technology : Enhance stereocontrol via precise temperature and mixing gradients in continuous-flow systems .
Q. How do solvent effects influence the compound’s conformational flexibility in solution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
